REACTION_CXSMILES
|
C[O:2][P:3]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][P:15](=[O:20])([O:18]C)[O:16]C)=[CH:10][CH:9]=1)(=[O:6])[O:4]C>Cl>[C:11]1([CH2:14][P:15](=[O:16])([OH:18])[OH:20])[CH:10]=[CH:9][C:8]([CH2:7][P:3](=[O:2])([OH:4])[OH:6])=[CH:13][CH:12]=1
|
Name
|
bisphosphate ester
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COP(OC)(=O)CC1=CC=C(C=C1)CP(OC)(OC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
CUSTOM
|
Details
|
A clear solution is obtained
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 3.5 hours during which time a white precipitate formes
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallized from water
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)CP(O)(O)=O)CP(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520 mg | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |